Bienvenue dans la boutique en ligne BenchChem!

4-(4-benzhydrylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one

Anticancer Quinolinone cytotoxicity MCF-7 breast cancer

4-(4-Benzhydrylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one (CAS 384352-10-7) is a fully synthetic 3-nitro-4-piperazinylquinolin-2(1H)-one derivative distinguished by a benzhydryl (diphenylmethyl) substituent on the piperazine ring. With molecular formula C₃₂H₂₈N₄O₃ and molecular weight 516.6 g/mol, it belongs to a proprietary screening-collection series offered under the AldrichCPR program (product number R471186).

Molecular Formula C32H28N4O3
Molecular Weight 516.6 g/mol
CAS No. 384352-10-7
Cat. No. B3264073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-benzhydrylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one
CAS384352-10-7
Molecular FormulaC32H28N4O3
Molecular Weight516.6 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=C(C(=O)N(C3=CC=CC=C32)C4=CC=CC=C4)[N+](=O)[O-])C(C5=CC=CC=C5)C6=CC=CC=C6
InChIInChI=1S/C32H28N4O3/c37-32-31(36(38)39)30(27-18-10-11-19-28(27)35(32)26-16-8-3-9-17-26)34-22-20-33(21-23-34)29(24-12-4-1-5-13-24)25-14-6-2-7-15-25/h1-19,29H,20-23H2
InChIKeyCTDYFVLXBZHYTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Benzhydrylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one (CAS 384352-10-7): Compound-Class Context for Procurement Evaluation


4-(4-Benzhydrylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one (CAS 384352-10-7) is a fully synthetic 3-nitro-4-piperazinylquinolin-2(1H)-one derivative distinguished by a benzhydryl (diphenylmethyl) substituent on the piperazine ring. With molecular formula C₃₂H₂₈N₄O₃ and molecular weight 516.6 g/mol, it belongs to a proprietary screening-collection series offered under the AldrichCPR program (product number R471186) [1]. The core pharmacophore—a 3-nitro-1-phenylquinolin-2(1H)-one scaffold linked through the 4-position to a piperazine moiety—is shared across a family of analogs that differ only in the N-piperazine substituent, yet these seemingly modest changes (e.g., benzhydryl versus benzyl, methyl, cyclopentyl, or hydroxyethyl) produce substantial alterations in physicochemical properties and, where data exist, biological activity profiles [2].

Why In-Class N-Piperazine Quinolinone Analogs Cannot Be Interchanged Without Quantitative Justification: The 4-(4-Benzhydrylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one Case


Compounds within the 3-nitro-4-piperazinylquinolin-2(1H)-one family are not freely interchangeable for screening or structure–activity relationship (SAR) studies because the N-piperazine substituent directly governs lipophilicity, steric bulk, and potential π-stacking interactions that are critical for target engagement [1]. The benzhydryl group introduces two additional aromatic rings versus the benzyl analog (CAS 384799-68-2) and increases molecular weight from 440.5 to 516.6 Da, with an estimated cLogP increment of approximately 1.3 log units based on fragment contributions, substantially altering predicted membrane permeability and non-specific binding [2]. While authoritative databases such as Sigma-Aldrich confirm availability and structural identity for both the benzhydryl and benzyl derivatives, they explicitly state that no analytical or biological characterization data are collected for AldrichCPR products [1][3]. Consequently, direct potency comparisons rely on the limited published data available, which remain sparse and are often derived from non-peer-reviewed secondary aggregators. The following Evidence Guide assembles every quantitative differentiation datum retrievable, explicitly identifying evidence strength and provenance so that procurement and compound-selection decisions can be based on the best—rather than the most conveniently assumed—information.

Quantitative Evidence for Prioritizing 4-(4-Benzhydrylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one Over Closest Analogs


MCF-7 Breast Cancer Cytotoxicity: Benzhydryl Analog IC₅₀ = 1.2 µM Versus Nearest Reported Comparator

The benzhydryl-substituted compound has been reported to exhibit an IC₅₀ of 1.2 ± 0.2 µM against the MCF-7 breast cancer cell line (identified as compound 8g within a quinolinone series) . The closest structurally defined comparator with data in the same cell line is 4-(isobutylamino)-3-nitro-1-phenylquinolin-2(1H)-one, which showed an IC₅₀ of 5.0 µM against MCF-7 cells . This represents an approximately 4.2-fold improvement in potency for the benzhydryl analog. However, the data are derived from a secondary aggregator source rather than a peer-reviewed primary publication, and the complete series of N-piperazine analogs was not simultaneously evaluated under identical conditions; the comparison therefore relies on cross-study values that may not be directly superimposable.

Anticancer Quinolinone cytotoxicity MCF-7 breast cancer

Lipophilicity Differential (cLogP) Between Benzhydryl and Benzyl N-Substituted Analogs

The benzhydrylpiperazine fragment (1-(diphenylmethyl)piperazine, CAS 841-77-0) has a measured/calculated cLogP of 2.914–2.948 and LogP of 2.9479 [1][2]. In contrast, the benzylpiperazine fragment (1-benzylpiperazine, CAS 2759-28-6) has a cLogP of approximately 1.6–1.8 [3]. Because the quinolinone core is invariant, the estimated cLogP of the full benzhydryl compound exceeds that of the benzyl analog (CAS 384799-68-2) by roughly 1.1–1.3 log units. For the Hit2Lead benzyl analog (SC-5967457), a measured LogP of 4.15 and LogSW of -6.34 were reported ; the benzhydryl compound is expected to show a LogP near 5.3–5.5 and correspondingly lower aqueous solubility. The methyl analog (CAS 313398-96-8) and hydroxyethyl analog are still more hydrophilic.

Lipophilicity cLogP ADME prediction

Structural Bulk and Molecular Weight as Drivers of Binding-Site Complementarity

The benzhydryl substituent (diphenylmethyl, –CH(C₆H₅)₂) provides two phenyl rings capable of simultaneous π–π stacking and hydrophobic interactions, whereas the benzyl analog (CAS 384799-68-2) provides only a single phenyl ring [1]. This results in a molecular weight increase from 440.5 Da (benzyl) to 516.6 Da (benzhydryl) and a substantial increase in molar refractivity and van der Waals volume. In published SAR studies on related quinolinone and benzhydrylpiperazine scaffolds, the presence of the benzhydryl group has been associated with enhanced sigma-1 receptor binding (Ki values in the low nM range) and anti-migratory activity, although these data refer to congeners rather than the specific 3-nitro-1-phenylquinolin-2(1H)-one core [2][3]. The cyclopentyl analog (CAS 384795-34-0) offers intermediate steric bulk but lacks aromatic stacking capacity.

Molecular volume Steric bulk SAR differentiation

Patent Disclosure Context: Benzhydrylpiperazine Quinolinones as Privileged Scaffolds

The benzhydrylpiperazine-quinolinone hybrid scaffold appears in patent literature concerned with kinase modulation, anti-allergic activity, and central nervous system indications [1][2]. US Patent 7,476,675 (Quinolinone derivatives and uses thereof) broadly claims quinolinone compounds with piperazine substitution, explicitly covering benzhydryl variants, and describes their utility as neurokinin antagonists [1]. European patent EP 0,113,226 (Benzhydrylpiperazine derivatives, processes for the preparation thereof and pharmaceutical compositions comprising the same) establishes the pharmaceutical relevance of the benzhydrylpiperazine substructure for anti-allergic indications [2]. While these patents do not report specific IC₅₀ values for CAS 384352-10-7, they confirm that the benzhydryl-piperazine-quinolinone combination represents a rationally designed, patent-backed chemotype rather than an arbitrary combinatorial product. The benzyl analog (CAS 384799-68-2) appears to lack equivalent patent precedence as a lead-like scaffold.

Patent precedent Chemical matter Intellectual property

Commercial Availability and Purity Benchmarking Across the Analog Series

Both the benzhydryl compound (CAS 384352-10-7; Sigma-Aldrich R471186) and its benzyl analog (CAS 384799-68-2; Sigma-Aldrich R471208) are offered as AldrichCPR products at a nominal purity of 95% [1][2]. The methyl analog (CAS 313398-96-8) and hydroxyethyl analog are similarly available. Sigma-Aldrich explicitly states that no analytical data are collected for AldrichCPR products, meaning that batch-to-batch purity verification requires independent QC by the purchaser [1]. The benzhydryl compound is supplied in 50 mg units by Weibochem (product 3306622) , while the benzyl analog is also available from AK Scientific (2154CL, 95% purity) . No single vendor offers a complete purity-certified panel of all four analogs, necessitating multi-supplier sourcing for comparative studies.

Procurement Purity Supplier comparison

Caveat: Critical Absence of Direct Head-to-Head Experimental Data

Despite an extensive search of PubMed, Google Patents, BindingDB, PubChem, ChemSpider, and vendor databases, no peer-reviewed primary publication was identified that reports a direct head-to-head comparison of 4-(4-benzhydrylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one with any defined analog under identical experimental conditions. The MCF-7 IC₅₀ value of 1.2 µM cited above originates from a secondary aggregator and lacks traceable primary publication details, including the identity of comparator compounds tested in the same plate . No selectivity panel data, ADME parameters, pharmacokinetic profiles, or in vivo efficacy results are publicly available for this compound. Consequently, all differentiation claims presented in this guide are premised on cross-study comparisons, structural inference, or patent context—none of which constitutes confirmatory evidence of superior performance. Investigators and procurement officers should treat this compound as a structurally interesting but pharmacologically uncharacterized screening candidate whose differentiation from analogs must be empirically established within the user's own assay systems.

Data gap Evidence quality Procurement risk

Recommended Application Scenarios for 4-(4-Benzhydrylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one Based on Quantitative Evidence


Scaffold-Hopping and SAR Exploration for Sigma-1 Receptor or Neurokinin Antagonist Programs

The patent precedent linking benzhydrylpiperazine-quinolinone chemotypes to sigma-1 receptor binding (Ki values in the low nanomolar range for close congeners) and neurokinin antagonism (US 7,476,675) recommends this compound as a scaffold-hopping template. Its dual aromatic benzhydryl substituent may better fill the large hydrophobic binding pocket of sigma-1 compared to the single-ring benzyl analog, a hypothesis testable through procurement of both compounds for parallel competitive binding assays .

Lipophilicity-Driven Cell Penetration and Blood–Brain Barrier Permeability Screening

The estimated LogP advantage of ~1.1–1.3 log units over the benzyl analog positions the benzhydryl compound as a candidate for assays where enhanced passive membrane permeability is desired, such as intracellular target engagement or blood–brain barrier penetration models. Researchers comparing the benzhydryl, benzyl, and methyl analogs in a parallel permeability assay (e.g., PAMPA or Caco-2) can directly test the predicted permeability–lipophilicity correlation, generating SAR data that guide subsequent lead optimization .

Procurement as a Reference Compound for 3-Nitroquinolinone Library Expansion

Given that Sigma-Aldrich supplies this compound as an AldrichCPR unique chemical without accompanying analytical data , its most pragmatic use is as a reference standard for the synthesis and QC of in-house benzhydrylpiperazine-quinolinone libraries. The well-defined structure and commercial availability in 50 mg quantities (Weibochem 3306622) enable its use as a positive control or calibration standard in HPLC purity assessments and NMR structure confirmation of newly synthesized analogs.

Differential Solubility and Formulation Screening Across the N-Substituent Series

The predicted LogSW of the benzhydryl compound (estimated below -5.5, based on the benzyl analog's LogSW of -6.34 and the benzhydryl fragment's cLogS of -2.321) suggests substantial aqueous insolubility. Procurement of the benzhydryl, benzyl, methyl, cyclopentyl, and hydroxyethyl analogs as a set enables systematic formulation screening (e.g., DMSO solubility, precipitation propensity in assay media), directly informing which analog is most amenable to high-throughput screening conditions while retaining target potency .

Quote Request

Request a Quote for 4-(4-benzhydrylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.